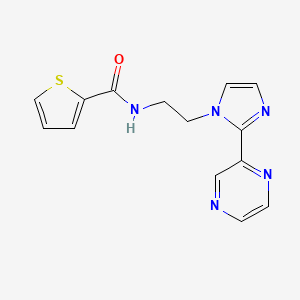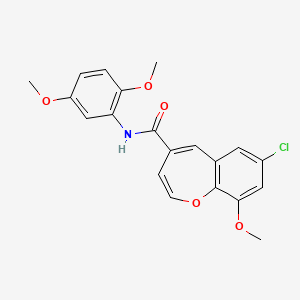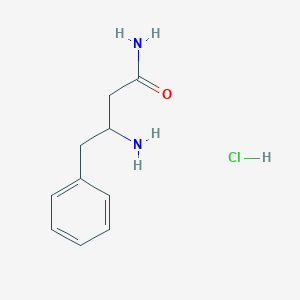
3-Amino-4-phenylbutanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-phenylbutanamide hydrochloride is a chemical compound with the CAS Number: 30066-27-4 . It has a molecular weight of 214.69 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-4-phenylbutanamide hydrochloride . The InChI code for this compound is 1S/C10H14N2O.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H .Physical And Chemical Properties Analysis
The melting point of 3-Amino-4-phenylbutanamide hydrochloride is between 214-216 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmacological Activity and Binding Studies
- Phenibut Analysis : Phenibut, a variant of 3-Amino-4-phenylbutanamide, has been studied for its pharmacological activities. Research shows that the R-phenibut isomer is more potent than its racemic form in various tests, including antidepressant and pain effects. This isomer also exhibits a higher affinity for GABAB receptors, as demonstrated in radioligand binding experiments (Dambrova et al., 2008).
Chemical Synthesis and Derivatives
- Tetrazole-Containing Derivatives : The molecule's amino and carboxy terminal groups have been utilized to create tetrazole-containing derivatives. These derivatives were synthesized through reactions involving 3-Amino-4-phenylbutanamide hydrochloride and yielded compounds such as 4-(tetrazol-1-yl)-3phenylbutanoic acid (Putis et al., 2008).
Kinetics and Mechanisms in Chemical Reactions
- Chemical Behavior Analysis : Studies have focused on the chemical behavior of derivatives like substituted 4-chloro-N-phenylbutanamides in various solutions, revealing insights into the kinetics of formation and decomposition of specific compounds (Sedlák et al., 2002).
Analytical Techniques in Drug Quantification
- Quantification in Biological Matrices : A method for the quantification of phenibut in rat brain tissue extracts using liquid chromatography-tandem mass spectrometry was developed. This technique is based on protein precipitation followed by chromatographic separation (Grinberga et al., 2008).
Corrosion Inhibition Properties
- Corrosion Control Studies : Derivatives like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been tested for their ability to inhibit corrosion of mild steel in hydrochloric acid medium. Such compounds have shown high inhibition efficiency, revealing potential industrial applications (Bentiss et al., 2009).
Anticonvulsant and Analgesic Activities
- Pharmacological Evaluations : Research on mono, bi, and tricyclic pyrimidine derivatives, including 3-aminobenzonitrile and 2-amino-4-phenyl thiazole, has shown significant anti-inflammatory and analgesic activities. These studies contribute to understanding the therapeutic potentials of such compounds (Sondhi et al., 2005).
Ligand and Enzyme Interactions
- Enzymatic Studies : The enzyme 4-aminobutanal dehydrogenase, purified from a Pseudomonas species, has been studied for its activity towards aminoaldehydes. This research provides insights into the enzyme's kinetic constants and the effect of various substrates (Callewaert et al., 1974).
Eigenschaften
IUPAC Name |
3-amino-4-phenylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYHDNLCSGEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2558608.png)
![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B2558609.png)
![N-[Oxan-4-yl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2558612.png)
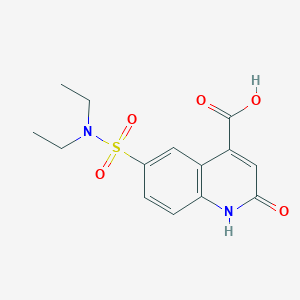
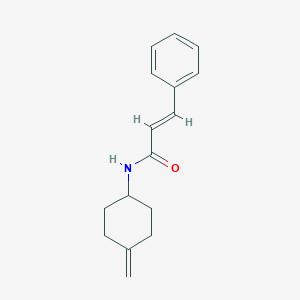
![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)
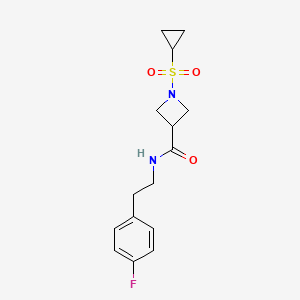
![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2558623.png)
![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)
